![molecular formula C15H10Cl2N2O2 B2427633 (E)-2-cyano-3-(2,6-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide CAS No. 406711-69-1](/img/structure/B2427633.png)
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DCPIB and has been studied extensively for its ability to modulate ion channels and transporters.
Wirkmechanismus
DCPIB modulates ion channels and transporters by binding to specific sites on the channel or transporter. It has been shown to inhibit volume-regulated anion channels and swelling-activated chloride channels. DCPIB also modulates the activity of the Na+/K+-ATPase transporter, which is important for maintaining ion balance in cells.
Biochemische Und Physiologische Effekte
DCPIB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the migration and invasion of cancer cells. DCPIB has also been shown to reduce the severity of ischemic brain injury and improve cardiac function after myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
DCPIB has several advantages for lab experiments. It is a highly specific modulator of ion channels and transporters, which makes it a valuable tool for studying the function of these proteins. DCPIB is also relatively stable and can be easily synthesized in large quantities. However, DCPIB has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in some experiments. DCPIB also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on DCPIB. One area of research is the development of DCPIB analogs with improved solubility and toxicity profiles. Another area of research is the use of DCPIB in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of DCPIB and its potential therapeutic applications in various diseases.
Synthesemethoden
DCPIB can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzonitrile with furan-2-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with propargyl bromide to form the final product, DCPIB. The synthesis of DCPIB has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
DCPIB has been extensively studied for its potential therapeutic properties. It has been shown to modulate ion channels and transporters, which makes it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. DCPIB has also been studied for its ability to inhibit swelling-activated chloride channels, making it a potential treatment for edema and inflammation.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-13-4-1-5-14(17)12(13)7-10(8-18)15(20)19-9-11-3-2-6-21-11/h1-7H,9H2,(H,19,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADXPHWGPJANJS-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NCC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NCC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.